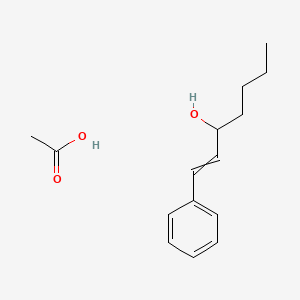

Acetic acid;1-phenylhept-1-en-3-ol

Description

Structure

3D Structure of Parent

Properties

CAS No. |

80006-88-8 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

acetic acid;1-phenylhept-1-en-3-ol |

InChI |

InChI=1S/C13H18O.C2H4O2/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12;1-2(3)4/h4-8,10-11,13-14H,2-3,9H2,1H3;1H3,(H,3,4) |

InChI Key |

FZARELYKKXUMNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C=CC1=CC=CC=C1)O.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylhept 1 En 3 Yl Acetate and Its Precursor 1 Phenylhept 1 En 3 Ol

Synthesis of 1-Phenylhept-1-en-3-ol

The primary methods for synthesizing 1-phenylhept-1-en-3-ol, an allylic alcohol, rely on the nucleophilic addition to α,β-unsaturated carbonyl compounds and metal-mediated catalytic processes.

Nucleophilic Addition Reactions to α,β-Unsaturated Carbonyl Compounds

Nucleophilic addition to α,β-unsaturated carbonyls, such as enones, is a versatile method for forming carbon-carbon bonds. libretexts.org These compounds possess two electrophilic sites: the carbonyl carbon and the β-carbon of the carbon-carbon double bond. libretexts.org This duality allows for two primary modes of nucleophilic attack: 1,2-addition (direct addition) to the carbonyl carbon and 1,4-addition (conjugate addition) to the β-carbon. libretexts.orglibretexts.org The formation of 1-phenylhept-1-en-3-ol specifically requires a 1,2-addition pathway.

The synthesis of 1-phenylhept-1-en-3-ol can be achieved through the regioselective 1,2-addition of an appropriate organometallic reagent to an α,β-unsaturated ketone. In this case, the reaction would involve an organometallic derivative of pentane (B18724) attacking the carbonyl carbon of cinnamaldehyde (B126680). The choice of the organometallic reagent is crucial in directing the reaction towards the desired 1,2-adduct. Hard nucleophiles, such as Grignard reagents and organolithium compounds, generally favor 1,2-addition. dalalinstitute.comlibretexts.org This preference is attributed to the irreversible nature of the reaction under kinetic control, where the faster 1,2-addition to the carbonyl group predominates. libretexts.orglibretexts.org

| Organometallic Reagent | Typical Addition Mode | Controlling Factors |

|---|---|---|

| Grignard Reagents (RMgX) | Primarily 1,2-addition libretexts.org | Kinetic control, hard nucleophile libretexts.orglibretexts.org |

| Organolithium Reagents (RLi) | Primarily 1,2-addition dalalinstitute.com | Kinetic control, hard nucleophile dalalinstitute.com |

| Gilman Reagents (R₂CuLi) | Primarily 1,4-addition | Thermodynamic control, soft nucleophile |

The selectivity between 1,2- and 1,4-addition can be significantly influenced by the presence of catalysts and the structure of the reactants. Lewis acids can enhance the electrophilicity of the carbonyl group, which can, in some cases, promote 1,2-addition. The structure of the α,β-unsaturated ketone and the steric hindrance around the electrophilic centers also play a critical role. For instance, bulky substituents at the β-position can sterically hinder 1,4-addition, thereby favoring attack at the less hindered carbonyl carbon. Conversely, some catalysts, like copper salts, are known to promote 1,4-conjugate addition. dalalinstitute.com The choice of solvent can also impact the reaction's regioselectivity.

The use of Grignard reagents is a classic and effective method for the synthesis of allylic alcohols like 1-phenylhept-1-en-3-ol. sigmaaldrich.com The reaction involves the addition of a pentylmagnesium halide (e.g., pentylmagnesium bromide) to cinnamaldehyde. The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the cinnamaldehyde in a 1,2-fashion to form a magnesium alkoxide intermediate. dalalinstitute.com Subsequent acidic workup protonates the alkoxide to yield the final product, 1-phenylhept-1-en-3-ol. youtube.com It is essential to carry out the reaction under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. sigmaaldrich.comyoutube.com

Metal-Mediated and Catalyzed Synthesis of Allylic Alcohols

Metal-mediated reactions offer alternative and often more selective routes to allylic alcohols.

The Luche reduction, which employs a combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium borohydride (B1222165), is a highly effective method for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. wikipedia.orgwikipedia.org While this specific protocol involves a reducing agent, the underlying principle of using cerium(III) chloride can be extended to organometallic additions.

Cerium(III) chloride is a Lewis acid that can activate the carbonyl group, increasing its electrophilicity and promoting nucleophilic attack. samaterials.com In the context of Grignard or organolithium additions to enones, the presence of CeCl₃ can suppress undesired side reactions such as enolization and conjugate addition. orgsyn.org The reaction of an organocerium reagent, formed in situ from an organolithium or Grignard reagent and anhydrous CeCl₃, with an α,β-unsaturated aldehyde or ketone proceeds with high 1,2-selectivity. orgsyn.org This is because the organocerium reagent is considered a hard nucleophile. wikipedia.org For the synthesis of 1-phenylhept-1-en-3-ol, a pentylcerium reagent would be generated in situ and reacted with cinnamaldehyde to afford the desired allylic alcohol with high regioselectivity.

| Reagent System | Observed Outcome with Enones | Reference |

|---|---|---|

| Organolithium/Grignard alone | Mixture of 1,2- and 1,4-adducts, potential for side reactions | orgsyn.org |

| Organolithium/Grignard with CeCl₃ | High selectivity for 1,2-addition, suppression of side reactions | orgsyn.org |

| NaBH₄ alone | Mixture of saturated alcohol and allylic alcohol | wikipedia.org |

| NaBH₄ with CeCl₃ (Luche Reduction) | Selective formation of the allylic alcohol | wikipedia.orgwikipedia.org |

Other Established Routes for Constructing the 1-Phenylhept-1-en-3-ol Carbon Skeleton

More conventional and widely documented methods for the synthesis of 1-phenylhept-1-en-3-ol and similar allylic alcohols include:

Grignard Reactions: A common approach involves the reaction of a pentylmagnesium halide (a Grignard reagent) with cinnamaldehyde. This reaction forms the carbon-carbon bond between the pentyl group and the carbonyl carbon of the aldehyde, yielding 1-phenylhept-1-en-3-ol upon aqueous workup.

Organolithium Reagents: Similar to Grignard reagents, pentyllithium can be used as a nucleophile to attack the electrophilic carbonyl carbon of cinnamaldehyde.

Reductive Coupling: A convergent method for the synthesis of allylic alcohols involves the reductive coupling of terminal alkynes with α-chloro boronic esters. This approach offers excellent regioselectivity and high E/Z ratios for the resulting double bond. dicp.ac.cn While not a direct synthesis of 1-phenylhept-1-en-3-ol, the principles could be adapted.

Luche Reduction: For the synthesis of similar complex allylic alcohols, the Luche reduction, which uses sodium borohydride in the presence of a cerium (III) chloride catalyst, can selectively reduce an α,β-unsaturated ketone to the corresponding allylic alcohol without affecting the double bond. youtube.com This would be applicable if starting from (E)-1-phenylhept-1-en-3-one.

Formation of 1-Phenylhept-1-en-3-yl Acetate (B1210297)

The transformation of the precursor alcohol, 1-phenylhept-1-en-3-ol, into its corresponding acetate ester is a critical step.

Direct Acylation Procedures for Allylic Alcohols

The direct acylation of allylic alcohols like 1-phenylhept-1-en-3-ol is a common and efficient method for forming the acetate. nih.gov This can be achieved through several procedures:

Using Acetic Anhydride (B1165640) with a Base Catalyst: A widely used method involves treating the alcohol with acetic anhydride in the presence of a base such as pyridine (B92270) or a tertiary amine. The base activates the alcohol and neutralizes the acetic acid byproduct.

Using Acetyl Chloride: Acetyl chloride is a more reactive acylating agent and can be used, often in the presence of a non-nucleophilic base to scavenge the HCl produced.

Enzyme-Catalyzed Acylation: Lipases can be used as catalysts for the acylation of alcohols, offering a high degree of selectivity, particularly in kinetic resolutions of racemic alcohols.

Deacylative Allylation: In a more complex, one-pot process termed deacylative allylation, an allylic alcohol and a ketone pronucleophile can undergo a retro-Claisen activation to generate an allylic acetate and a carbanion in situ. nih.gov This highlights a method where the acetate is formed as a reactive intermediate.

Spectroscopic Evidence for Acetate Formation

The successful formation of 1-phenylhept-1-en-3-yl acetate from its alcohol precursor can be confirmed by various spectroscopic techniques. A comparison of the spectra before and after the reaction provides clear evidence of the transformation.

| Spectroscopic Technique | Evidence for Acetate Formation |

| ¹H NMR | The appearance of a new singlet peak around δ 2.0-2.2 ppm corresponding to the methyl protons of the acetate group. A downfield shift of the proton on the carbon bearing the oxygen (the carbinol proton) is also expected. |

| ¹³C NMR | The appearance of a new carbonyl carbon signal in the range of δ 170 ppm and a methyl carbon signal around δ 21 ppm. |

| IR Spectroscopy | The disappearance of the broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) and the appearance of a strong C=O stretching band for the ester at approximately 1735-1750 cm⁻¹. |

Precursor Synthesis: (E)-1-Phenylhept-1-en-3-one and Related α,β-Unsaturated Ketones

The synthesis of the α,β-unsaturated ketone, (E)-1-phenylhept-1-en-3-one, is a key step in some synthetic routes to 1-phenylhept-1-en-3-ol.

Stereoselective Synthesis of α,β-Unsaturated Ketones

The stereoselective synthesis of (E)-1-phenylhept-1-en-3-one and similar α,β-unsaturated ketones is crucial for obtaining the desired stereoisomer of the final product. researchgate.net

Claisen-Schmidt Condensation: A classic and effective method is the Claisen-Schmidt condensation, which is a type of aldol (B89426) condensation. researchgate.net This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) with 2-heptanone. The use of appropriate reaction conditions, such as a strong base like sodium hydroxide, typically favors the formation of the more stable E-isomer. researchgate.net

Wittig Reaction: The Wittig reaction provides another powerful tool for the stereoselective synthesis of alkenes. youtube.com To synthesize (E)-1-phenylhept-1-en-3-one, benzaldehyde can be reacted with a stabilized ylide, which is known to favor the formation of the E-alkene. youtube.com

Modern Cross-Coupling Methods: More recent methods involve the cross-coupling of a wide range of carboxylic acids and readily available olefins using a combination of N-heterocyclic carbene catalysis, hydrogen atom transfer catalysis, and photoredox catalysis to afford structurally diverse β,γ-unsaturated ketones. researchgate.netspringernature.com

The synthesis of specific stereoisomers of allylic alcohols and their derivatives is a focal point in modern organic synthesis due to their utility as versatile building blocks for complex molecules. This article details the synthetic strategies for obtaining 1-phenylhept-1-en-3-yl acetate, with a primary focus on the stereocontrolled synthesis of its precursor, 1-phenylhept-1-en-3-ol. A key aspect of this synthesis is the management of the stereocenter at the C-3 position, which can be effectively achieved through the reduction of the corresponding α,β-unsaturated ketone, 1-phenylhept-1-en-3-one.

Stereoselective reduction of the enone (1-phenylhept-1-en-3-one) to the allylic alcohol (1-phenylhept-1-en-3-ol).

Acetylation of the alcohol to yield the final product, 1-phenylhept-1-en-3-yl acetate.

The critical step, which defines the stereochemistry of the final product, is the reduction of the ketone. Among various reducing agents, samarium(II) iodide (SmI₂) has emerged as a powerful tool for achieving high levels of stereoselectivity in carbonyl reductions. nih.govwikipedia.org

2 Role of Samarium Diiodide and Triiodide in Enone Stereocontrol

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a mild, one-electron reducing agent that has found extensive application in organic synthesis. nih.govnih.gov Its utility is particularly pronounced in the reduction of carbonyl compounds where high chemo- and stereoselectivity are required. nih.govwikipedia.org In the context of synthesizing 1-phenylhept-1-en-3-ol, SmI₂ is employed to reduce the carbonyl group of 1-phenylhept-1-en-3-one.

The reduction mechanism involves a single-electron transfer from SmI₂ to the carbonyl group, generating a ketyl radical intermediate. nih.govacs.org In the presence of a proton source, this intermediate is further reduced and protonated to yield the alcohol. wikipedia.org The stereochemical outcome of this reduction is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of additives. nih.govacs.org

Stereocontrol via Chelation

One of the most significant advantages of using SmI₂ is the ability to direct the stereochemical course of the reaction through chelation. nih.gov The oxophilic nature of the samarium ion allows it to coordinate with Lewis basic functional groups within the substrate, leading to a more rigid, organized transition state. nih.gov In the case of reducing β-hydroxy ketones, for example, SmI₂ can form a chelate with both the carbonyl oxygen and the hydroxyl oxygen, directing the hydride attack from the less hindered face and resulting in high diastereoselectivity for the syn-1,3-diol. While 1-phenylhept-1-en-3-one does not possess a pre-existing hydroxyl group, the principle of chelation control becomes crucial if a chiral auxiliary or a directing group is present elsewhere in the molecule.

Influence of Additives

The reactivity and selectivity of SmI₂ reductions can be significantly modulated by the use of additives. Hexamethylphosphoramide (HMPA) is a common additive that dramatically increases the reduction potential of SmI₂, allowing reductions to occur under milder conditions. wikipedia.orgnih.gov However, due to its toxicity, alternative activators are often sought.

Protic solvents, such as methanol (B129727) (MeOH) or water (H₂O), also play a critical role. They act as proton sources for the intermediate species and can influence the reaction rate and stereoselectivity. acs.org The rate of protonation of the intermediate samarium enolate can determine the final stereoisomer formed. acs.org For instance, in reductive coupling reactions, the use of SmI₂-HMPA can favor the formation of trans-substituted products, whereas the addition of methanol can lead to the corresponding cis-isomers. acs.org

The following table summarizes the expected influence of various conditions on the stereoselective reduction of an enone like 1-phenylhept-1-en-3-one, based on established findings for analogous systems.

| Condition | Reagent System | Expected Outcome on Stereoselectivity | Rationale |

| Baseline | SmI₂ in THF | Moderate selectivity | Reduction proceeds via a standard, non-chelated transition state. wikipedia.org |

| Activation | SmI₂/HMPA in THF | Increased reaction rate, may alter selectivity | HMPA increases the reducing power of SmI₂. wikipedia.orgnih.gov |

| Proton Source | SmI₂/MeOH in THF | Can significantly influence diastereoselectivity | The rate and stereochemistry of protonation of the samarium enolate intermediate affect the final product ratio. acs.org |

| Chelation Control | SmI₂ with a chelating auxiliary | High diastereoselectivity | Formation of a rigid cyclic transition state directs the approach of the reductant. nih.govprinceton.edu |

Samarium Triiodide (SmI₃)

Samarium triiodide (SmI₃) is the oxidized form of samarium and is generally not used as a reducing agent. Instead, it functions as a Lewis acid catalyst in various organic transformations, such as Michael additions. thieme-connect.de For the stereoselective reduction of an enone to an allylic alcohol, SmI₂ is the reagent of choice due to its one-electron donating capability. wikipedia.org A mixed reagent system of Sm/SmI₂ has been reported for promoting reactions like dethiolation, but its primary role is not in the stereocontrolled reduction of carbonyls. researchgate.net

The synthesis of 1-phenylhept-1-en-3-yl acetate would be completed by the straightforward acetylation of the 1-phenylhept-1-en-3-ol precursor using a reagent like acetic anhydride or acetyl chloride in the presence of a base.

Stereochemical Control and Aspects in Compound Synthesis

Enantioselective Synthesis of 1-Phenylhept-1-en-3-ol and Analogous Chiral Allylic Alcohols

The enantioselective synthesis of chiral allylic alcohols, such as 1-phenylhept-1-en-3-ol, is a focal point of extensive research due to the versatility of these molecules as synthetic building blocks. researchgate.net A variety of methods have been developed to obtain these compounds in high enantiomeric purity.

One powerful strategy is dynamic kinetic resolution (DKR) . This approach combines the kinetic resolution of a racemic mixture of allylic alcohols, often catalyzed by a hydrolase, with the in-situ racemization of the less reactive enantiomer. researchgate.net This allows for the theoretical conversion of the entire racemic starting material into a single, desired enantiomer of an allylic ester, which can then be converted to the alcohol. researchgate.net Catalyst systems for the racemization step often involve ruthenium complexes or oxovanadium compounds. researchgate.net

Another prominent method is the asymmetric transfer hydrogenation of α,β-unsaturated ketones. This reaction, often employing a chiral catalyst, can produce allylic alcohols with high enantioselectivity. For instance, the use of chiral sulfoxides has been explored in the synthesis of allylic alcohols with high enantiomeric excess. capes.gov.br

Furthermore, asymmetric allylation of aldehydes represents a direct route to chiral allylic alcohols. The use of chiral reagents, such as β-allyldiisopinocampheylborane, allows for the enantioselective formation of carbon-carbon bonds, yielding secondary homoallylic alcohols with excellent enantiomeric purities. acs.org

Recent advancements have also focused on enantioconvergent cross-electrophile coupling reactions . These nickel-catalyzed methods can directly couple benzylic alcohols with alkenyl electrophiles to create enantioenriched alkenes with allylic stereocenters. acs.org This approach bypasses the need for pre-activated alcohol starting materials. acs.org

The following table summarizes some of the key methodologies for the enantioselective synthesis of chiral allylic alcohols:

| Methodology | Catalyst/Reagent Type | Key Features |

| Dynamic Kinetic Resolution (DKR) | Hydrolase and Metal Complex (e.g., Ru, V) | Converts a racemate into a single enantiomer of a derivative. researchgate.net |

| Asymmetric Transfer Hydrogenation | Chiral Transition Metal Complexes | Reduces α,β-unsaturated ketones to chiral allylic alcohols. |

| Asymmetric Allylation | Chiral Boranes or other Organometallics | Forms the C-C bond and sets the stereocenter simultaneously. acs.org |

| Enantioconvergent Cross-Electrophile Coupling | Chiral Nickel Catalysts | Couples alcohols directly with electrophiles to form chiral products. acs.org |

| Catalytic Asymmetric Meisenheimer Rearrangement | Chiral Palladium Catalysts | Provides access to acyclic tertiary allylic alcohols with high enantioselectivity. nih.gov |

Diastereoselective Methodologies for Related Carbon-Carbon Bond Formations

In molecules with multiple stereocenters, controlling the relative stereochemistry between them (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). The formation of the carbon-carbon bond adjacent to the alcohol in 1-phenylhept-1-en-3-ol and its analogs can be influenced by existing stereocenters or guided by chiral auxiliaries and catalysts.

Organocatalysis has emerged as a powerful tool for diastereoselective C-C bond formation. For example, the conjugate addition of activated alkylidenes to nitroalkenes, catalyzed by chiral tertiary amines, can proceed with high diastereo- and enantioselectivity, favoring the syn product. rsc.org

Metal-catalyzed reactions also offer excellent diastereocontrol. For instance, the coupling of alkyl boranes with dinitro aromatic rings has been shown to proceed with high diastereoselectivity. organic-chemistry.org Similarly, palladium-catalyzed reactions can be directed by chelating groups to achieve specific diastereomers. organic-chemistry.org

The choice of reagent can also dictate the diastereochemical outcome. Chelation-controlled nucleophilic additions to α-alkoxyketones are a classic example, where the incoming nucleophile is directed by a metal chelating to the oxygen atoms, leading to a specific diastereomer. acs.org

The following table highlights some approaches to achieving diastereoselectivity in C-C bond formation:

| Methodology | Controlling Element | Typical Outcome |

| Organocatalytic Conjugate Addition | Chiral Amine Catalyst | High syn or anti selectivity depending on the catalyst and substrates. rsc.org |

| Chelation-Controlled Addition | Metal Ion and Substrate Functionality | Predictable diastereoselectivity based on the chelation model. acs.org |

| Substrate-Controlled Reactions | Existing Stereocenters | The stereochemistry of the product is directed by the stereochemistry of the starting material. |

| Directed Metalation | Directing Group on the Substrate | The position and stereochemistry of the new bond are controlled by the directing group. organic-chemistry.org |

Control of Geometric Isomerism (E/Z) in the 1-Phenylhept-1-ene System

The 1-phenylhept-1-ene backbone of the target molecule contains a carbon-carbon double bond, which can exist as two geometric isomers: E (entgegen, opposite) and Z (zusammen, together). studymind.co.ukchemguide.co.uk The relative orientation of the substituents on the double bond can significantly impact the molecule's shape and properties. Therefore, controlling the E/Z selectivity during the synthesis is critical.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z configuration. studymind.co.uklibretexts.org The substituents on each carbon of the double bond are assigned a priority based on atomic number. If the higher-priority groups are on the same side of the double bond, it is the Z-isomer; if they are on opposite sides, it is the E-isomer. chemguide.co.uklibretexts.org

Several synthetic methods can be employed to control the E/Z geometry of the double bond. Wittig-type reactions , for example, can be tuned to favor either the E or Z isomer depending on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides often lead to the Z-alkene.

Cross-metathesis reactions , catalyzed by ruthenium or molybdenum complexes, have also become a powerful tool for the stereoselective synthesis of trisubstituted alkenes. nih.gov By carefully selecting the catalyst and reaction partners, it is possible to favor the formation of either the E or Z isomer. nih.gov

Furthermore, elimination reactions can also be controlled to produce a specific geometric isomer. For instance, the stereochemistry of the starting material in a syn- or anti-elimination reaction will dictate the geometry of the resulting alkene.

Chiral Catalysis in the Generation of Stereodefined Allylic Systems

Chiral catalysis is at the heart of modern asymmetric synthesis and is indispensable for creating stereodefined allylic systems like 1-phenylhept-1-en-3-ol. nih.gov A chiral catalyst is a chiral molecule that can direct a chemical reaction to favor the formation of one enantiomer over the other.

A wide array of chiral catalysts have been developed for this purpose. Chiral ligands , often containing phosphorus, nitrogen, or oxygen donor atoms, can be coordinated to a metal center (e.g., palladium, rhodium, iridium, copper) to create a chiral catalytic complex. nih.govnih.gov These complexes can then catalyze a variety of transformations, including hydrogenations, allylic alkylations, and cross-coupling reactions, with high enantioselectivity. nih.gov

Organocatalysts , which are small, chiral organic molecules, have also gained prominence. rsc.org Chiral amines, phosphoric acids, and prolinol ethers are examples of organocatalysts that can effectively promote enantioselective reactions. researchgate.netrsc.org For instance, chiral bisphosphoric acid/silver(I) salt co-catalyst systems have been used for the kinetic resolution of racemic tertiary allylic alcohols. researchgate.net

A notable example of chiral catalysis is the catalytic asymmetric Meisenheimer rearrangement , which can be used to synthesize chiral tertiary allylic alcohols in a stereospecific manner. nih.gov This reaction, catalyzed by a chiral ferrocene-based bispalladacycle, allows for high enantioselectivity. nih.gov

The development of heterogeneous chiral catalysts , where the chiral catalyst is immobilized on a solid support, is also an active area of research. nih.gov These catalysts offer practical advantages such as easy separation from the reaction mixture and potential for recycling. nih.gov

The following table provides examples of chiral catalyst types and their applications in synthesizing stereodefined allylic systems:

| Catalyst Type | Example Application | Key Advantage |

| Chiral Metal Complexes (e.g., Pd, Ru, Ir) | Asymmetric Allylic Alkylation, Asymmetric Hydrogenation | High activity and selectivity for a wide range of substrates. nih.gov |

| Chiral Organocatalysts (e.g., Proline derivatives, Chiral Phosphoric Acids) | Asymmetric Aldol (B89426) and Michael Additions, Kinetic Resolutions | Metal-free, often less sensitive to air and moisture. rsc.orgresearchgate.net |

| Chiral Heterogeneous Catalysts | Asymmetric Allylic Oxidation | Ease of separation and recyclability. nih.gov |

Chemical Transformations and Advanced Derivatization Reactions

Hydroxyl-Directed Reactions of 1-Phenylhept-1-en-3-ol

The hydroxyl group in 1-phenylhept-1-en-3-ol is not merely a functional handle but an active director in stereoselective transformations. Its ability to coordinate to metal catalysts and participate in hydrogen bonding can profoundly influence the outcome of reactions at the adjacent double bond. wikipedia.org

Catalytic Hydrosilylation Leading to Oxasilolane Formation

The hydrosilylation of alkenes is a powerful method for forming carbon-silicon bonds. In the case of allylic alcohols like 1-phenylhept-1-en-3-ol, the hydroxyl group can direct the regioselectivity and stereoselectivity of the addition of a silicon hydride across the double bond. While direct C-silylation is often preferred over O-silylation (ether formation), the reaction pathway can be tuned by the choice of catalyst and silane. researchgate.netrsc.orgscirp.org

A common strategy involves an initial, often reversible, O-silylation of the alcohol with a hydrosilane to form a silyl (B83357) ether. This is followed by an intramolecular hydrosilylation, where the silicon hydride moiety is delivered to the double bond. When a dihydrosilane is used, a subsequent intramolecular cyclization can occur, leading to the formation of a stable five-membered ring known as an oxasilolane. This process effectively protects both the alcohol and the double bond in a single, stereocontrolled operation.

| Transformation | Reagents & Conditions | Product | Key Features |

| Oxasilolane Formation | 1) 1-Phenylhept-1-en-3-ol, PhMe₂SiH₂, [Rh(COD)Cl]₂ (cat.) | 2-Methyl-2-phenyl-5-(1-phenylpropyl)-1,2-oxasilolane | Intramolecular hydrosilylation; High diastereoselectivity |

| 2) Toluene, heat | Protection of 1,3-diol precursor |

Mechanistic Investigations of Carbanion Intermediates in Hydroxysilylation

The term "hydroxysilylation" can sometimes be conflated with hydrosilylation. The predominant mechanism for transition-metal-catalyzed hydrosilylation of alkenes, such as the Chalk-Harrod mechanism, involves the coordination of the alkene and the Si-H bond to the metal center, followed by migratory insertion, and does not typically involve carbanion intermediates.

However, related transformations can proceed through anionic pathways. For instance, base-catalyzed isomerizations of allylic alcohols can involve the formation of an allylic anion as a key intermediate. almerja.net In the context of silylation, if a strong base were used to deprotonate the alcohol, the resulting alkoxide could potentially influence subsequent steps. More directly, certain nickel-catalyzed carboxylations of allylic alcohols are proposed to proceed through a complex mechanism involving activation of the C-O bond, where the local electronic environment is critical. acs.orgmdpi.com While not a direct hydrosilylation, these mechanistic studies highlight that intermediates with significant anionic character on the carbon framework can be generated in transformations of allylic alcohols, profoundly influencing regioselectivity and reactivity.

Rearrangement Reactions and Functional Group Manipulations

Rearrangement reactions provide a powerful means to refashion the carbon skeleton of 1-phenylhept-1-en-3-ol, enabling access to complex and otherwise hard-to-reach molecular architectures.

Iridium-Catalyzed Isomerization Claisen Rearrangements (ICR) Applied to Related Substrates

The Claisen rearrangement is a potent carbon-carbon bond-forming reaction. organic-chemistry.org A powerful variant involves the in-situ generation of the required allyl vinyl ether from a more stable diallylic ether precursor using an iridium catalyst. acs.org This process, known as the Isomerization-Claisen Rearrangement (ICR), allows for highly stereoselective transformations. acs.orgresearchgate.net

For a substrate like 1-phenylhept-1-en-3-ol, a two-step sequence would be envisioned. First, the alcohol is converted into a mixed diallylic ether, for example, by Williamson ether synthesis with allyl bromide. This precursor is then subjected to an iridium catalyst, such as [Ir(COD)(PMePh₂)₂]PF₆, which selectively isomerizes the unsubstituted allyl group into a propenyl ether. nih.gov This intermediate allyl vinyl ether is then poised to undergo a thermal nih.govnih.gov-sigmatropic rearrangement, yielding a γ,δ-unsaturated aldehyde with potentially high stereocontrol. organic-chemistry.orgalmerja.comuchicago.edu The development of asymmetric iridium catalysts has further expanded the utility of this methodology. nih.govresearchgate.netacs.orgnih.gov

| Reaction Stage | Conceptual Reagents & Conditions | Intermediate/Product | Reference Reaction |

| Etherification | 1-Phenylhept-1-en-3-ol, NaH, Allyl bromide | 3-(Allyloxy)-1-phenylhept-1-ene | Williamson Ether Synthesis |

| ICR | 3-(Allyloxy)-1-phenylhept-1-ene, [Ir(I)] catalyst, heat | 2-(1-Phenylpropyl)-2-vinylhexanal | Iridium-Catalyzed Isomerization Claisen Rearrangement acs.org |

Subsequent Elaboration of Allylsilyl Aldehydes and ICR Products

The γ,δ-unsaturated aldehyde produced from the ICR is a versatile synthetic intermediate. almerja.compressbooks.pub Its aldehyde functional group can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in olefination reactions to extend the carbon chain. The double bond can also be selectively functionalized, for instance, through epoxidation or dihydroxylation.

Separately, allylic alcohols like 1-phenylhept-1-en-3-ol can be converted into allylsilanes. researchgate.net These can then be transformed into allylsilyl aldehydes, which are valuable building blocks in their own right. mdpi.comnih.gov These aldehydes can participate in a range of reactions, including cycloadditions and further functional group manipulations, offering another avenue for structural diversification.

Cross-Coupling Methodologies for Structural Diversification

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the allylic alcohol motif provides a versatile entry point for such transformations. These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, dramatically increasing molecular complexity.

1-Phenylhept-1-en-3-ol can be used directly in dehydrative cross-coupling reactions, where the hydroxyl group is eliminated in situ, avoiding the need for pre-activation to a halide or triflate. almerja.comnih.gov Palladium catalysis is often employed for these transformations. For example, direct coupling with aryl or vinyl boronic acids (a type of Suzuki-Miyaura coupling) can proceed in the absence of an external base, with the Lewis acidity of the boron reagent being key to activating the hydroxyl group. rsc.orgrsc.orgrsc.org This provides an atom-economical route to introduce new aryl or vinyl substituents at the allylic position.

Nickel-catalyzed reactions have also emerged as a powerful tool. nih.govnsf.gov For instance, nickel catalysis can enable the three-component carbonylative cross-coupling of allylic alcohols, organoalanes, and carbon monoxide to form β,γ-unsaturated ketones. nih.gov Furthermore, nickel catalysts have been developed for the carboxylation of allylic alcohols using CO₂, offering a direct route to valuable β,γ-unsaturated carboxylic acids. acs.orgrsc.orgnih.gov These methods showcase the potential to transform the simple alcohol into a wide array of more complex structures, each representing a new branch in the exploration of chemical space. researchgate.netnih.govmdpi.comyoutube.comresearchgate.net

| Coupling Type | Example Partners | Catalyst System | Potential Product Class |

| Dehydrative Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 1,3-Diarylhept-1-enes |

| Dehydrative Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CaCl₂ | 1-Phenyl-3-alkynyl-hept-1-enes |

| Carbonylative Coupling | Triethylalane, CO | Ni(cod)₂ / Ligand | β,γ-Unsaturated ketones |

| Carboxylation | CO₂ | Ni(acac)₂ / Ligand | β,γ-Unsaturated carboxylic acids |

Selective Transformations of the Acetate (B1210297) Functionality

The acetate group of 1-phenylhept-1-en-3-yl acetate can be selectively converted into other functional groups, providing pathways to a diverse range of derivatives. These transformations often leverage the unique electronic and steric environment of the allylic ester.

The hydrolysis of the acetate ester to the corresponding allylic alcohol, 1-phenylhept-1-en-3-ol, is a fundamental transformation. This can be achieved under both chemical and enzymatic conditions.

Chemical Hydrolysis: Standard saponification using aqueous base, such as sodium hydroxide, followed by acidic workup, can effectively cleave the ester bond. However, the presence of the allylic alcohol product necessitates careful control of reaction conditions to prevent potential side reactions like isomerization or elimination.

Enzymatic Hydrolysis: A milder and often more selective approach involves the use of lipases. Lipases are known to catalyze the hydrolysis of a wide range of esters with high chemo- and enantioselectivity. acs.orgwikipedia.org For structurally similar compounds, such as (E)-4-phenylbut-3-en-2-yl esters, lipases have been shown to be effective biocatalysts for enantioselective hydrolysis. wikipedia.org This suggests that a similar enzymatic strategy could be employed for the kinetic resolution of racemic 1-phenylhept-1-en-3-yl acetate, affording enantioenriched 1-phenylhept-1-en-3-ol and the unreacted acetate. The choice of lipase (B570770) and reaction conditions, including solvent and temperature, would be critical in achieving high conversion and enantioselectivity.

Table 1: Representative Conditions for Lipase-Catalyzed Hydrolysis of Phenyl-Substituted Allylic Acetates (Data based on analogous substrates)

| Lipase Source | Substrate | Co-solvent | Temperature (°C) | Observations | Reference |

| Burkholderia cepacia | (R,S)-(E)-4-phenyl-3-buten-2-yl acetate | n-hexane | Ambient | High enantioselectivity (E > 200) | wikipedia.org |

| Lecitase™ Ultra | (E)-4-phenylbut-3-en-2-yl butyrate | Acetone | Not specified | Effective for kinetic resolution | wikipedia.org |

| Candida rugosa | Racemic atenolol (B1665814) acetate | Ionic liquids | Not specified | Kinetic resolution via enantioselective acetylation | wikipedia.org |

Transesterification offers a direct route to other esters of 1-phenylhept-1-en-3-ol from the corresponding acetate. This transformation can be catalyzed by acids, bases, or enzymes.

Chemical Transesterification: Acid catalysts (e.g., p-toluenesulfonic acid) or base catalysts (e.g., sodium methoxide) can be used to exchange the acetate group with another alkoxy group from a desired alcohol. The reaction is typically driven to completion by using the alcohol as the solvent or by removing the liberated acetic acid or its ester.

Enzymatic Transesterification: Lipase-catalyzed transesterification is a powerful method for this conversion, often proceeding under mild conditions with high selectivity. nih.gov For instance, the transesterification of cinnamyl alcohol with various acyl donors, a reaction closely related to the transformation of 1-phenylhept-1-en-3-yl acetate, is well-documented. wikipedia.org Using an excess of a different alcohol in the presence of a suitable lipase, such as Novozym 435, can efficiently produce a new ester. wikipedia.orgresearchgate.net The use of activated acyl donors like vinyl acetate or isopropenyl acetate can render the reaction effectively irreversible. nih.gov

Table 2: Examples of Lipase-Catalyzed Transesterification of Cinnamyl Alcohol (Data based on a structurally similar alcohol)

| Lipase | Acyl Donor | Solvent | Temperature (°C) | Conversion | Reference |

| Novozym 435 | Ethyl acetate | Solvent-free | 40 | 90.06% | researchgate.net |

| Esterase from Geobacillus subterraneus | Cinnamyl alcohol (self-esterification) | Solvent-free | 60 | 99.40% | researchgate.net |

| Triacylglycerol ester hydrolase | Vinyl acetate | Not specified | Not specified | High yield | wikipedia.org |

The selective reduction of the acetate group to yield the parent hydrocarbon is a challenging transformation due to the presence of the double bond and the phenyl ring. However, specific methods for the reductive cleavage of allylic acetates have been developed. A notable example is the use of sodium borohydride (B1222165) in methanol (B129727), which has been shown to chemoselectively cleave the C-O bond of the ester in α-allyl-phenyl-carboxylic esters. nih.govresearchgate.net This method could potentially be adapted for the reductive deacetoxylation of 1-phenylhept-1-en-3-yl acetate to the corresponding alkene.

The conversion of the acetate to an amine represents a significant synthetic step, providing access to valuable allylic amines. Palladium-catalyzed allylic amination is a well-established and powerful method for this transformation. These reactions typically involve the in-situ formation of a π-allylpalladium intermediate from the allylic acetate, which is then attacked by an amine nucleophile. acs.org

A wide range of amines, including primary and secondary aliphatic and aromatic amines, as well as ammonia (B1221849) itself (often from an ammonium (B1175870) salt), can be used as nucleophiles. acs.org The regioselectivity of the nucleophilic attack can often be controlled by the choice of ligands on the palladium catalyst. For a substrate like 1-phenylhept-1-en-3-yl acetate, the reaction would provide access to a variety of N-substituted 1-phenylhept-1-en-3-amines.

Table 3: Representative Methods for Palladium-Catalyzed Amination of Allylic Acetates (General methodologies applicable to the target compound)

| Palladium Source | Ligand | Amine Source | Base | Solvent | Observations |

| [Pd(allyl)Cl]₂ | Various phosphines | Primary/secondary amines | Various | Various | General method for allylic amination |

| Ru-catalyst | dtbm-Segphos | NH₃/NH₄Cl | - | Not specified | Direct asymmetric reductive amination of ketones to primary amines |

| Ni-complex | Triphos | Ammonia | - | Not specified | Reductive amination of carbonyls |

Advanced Applications in Organic Synthesis

Strategic Utility of 1-Phenylhept-1-en-3-ol as a Key Building Block

The unique structural features of 1-phenylhept-1-en-3-ol, an allylic alcohol containing a phenyl group and a heptene (B3026448) chain, position it as a valuable intermediate in organic synthesis. Its utility is underscored by its application in the construction of complex molecular architectures, including those found in bioactive natural products.

Contributions to the Total Synthesis of Complex Natural Products (e.g., Enamide-Containing Compounds)

Role in Complex Molecule Construction and Methodological Demonstrations

The construction of complex molecules often relies on the use of versatile building blocks that can undergo a variety of chemical transformations with high stereo- and regioselectivity. Allylic alcohols, such as 1-phenylhept-1-en-3-ol, are prime examples of such building blocks. The hydroxyl group can direct oxidation, reduction, or substitution reactions, while the double bond can participate in additions, cycloadditions, and cross-coupling reactions.

Methodological studies on similar systems highlight the potential of 1-phenylhept-1-en-3-ol. For example, the development of synthetic methods often utilizes model compounds to demonstrate the scope and limitations of a new reaction. While specific studies on 1-phenylhept-1-en-3-ol are limited, research on analogous phenyl-substituted allylic alcohols showcases their utility in demonstrating the efficacy of new catalytic systems and synthetic strategies.

Development of Novel Catalytic Asymmetric Carbon-Carbon Bond Forming Reactions

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. The synthesis of chiral allylic alcohols, including 1-phenylhept-1-en-3-ol, is a key area of research in this field.

While specific catalytic asymmetric syntheses targeting 1-phenylhept-1-en-3-ol are not extensively reported, the general strategies for accessing chiral allylic alcohols are well-established and could be applied to its synthesis. These methods often involve the asymmetric reduction of the corresponding enone, 1-phenylhept-1-en-3-one, or the asymmetric addition of an organometallic reagent to an aldehyde. The development of novel catalysts for these transformations is an active area of research, and 1-phenylhept-1-en-3-one would be a suitable substrate for testing the efficacy of new catalytic systems.

Investigation of Intramolecular Chelation Effects in Guiding Synthetic Outcomes

Intramolecular chelation can be a powerful tool for controlling the stereochemical outcome of a reaction. In molecules containing a coordinating functional group, such as the hydroxyl group in 1-phenylhept-1-en-3-ol, a metal catalyst can coordinate to this group and direct the approach of a reagent from a specific face of the molecule.

Mechanistic Studies and Theoretical Considerations

Reaction Mechanism Elucidation for the Formation of 1-Phenylhept-1-en-3-ol

The synthesis of 1-phenylhept-1-en-3-ol, a secondary allylic alcohol, is most fundamentally achieved through the nucleophilic addition of an organometallic reagent to an α,β-unsaturated aldehyde. The Grignard reaction represents a classic and widely employed method for this type of carbon-carbon bond formation. wikipedia.orgbyjus.com

The primary mechanistic pathway involves the reaction of cinnamaldehyde (B126680) with a butylmagnesium halide (e.g., butylmagnesium bromide). The mechanism proceeds as follows:

Nucleophilic Attack: The carbon atom bound to the magnesium in the Grignard reagent is highly nucleophilic. It attacks the electrophilic carbonyl carbon of cinnamaldehyde. The reaction typically proceeds via a 1,2-addition, where the nucleophile adds directly to the carbonyl carbon.

Transition State: The addition is believed to proceed through a six-membered ring transition state, which helps to organize the reactants and facilitate the bond-forming event. wikipedia.org

Formation of Alkoxide: This attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a magnesium alkoxide intermediate.

Protonation (Workup): Subsequent acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute acid) protonates the alkoxide to yield the final product, 1-phenylhept-1-en-3-ol. leah4sci.com

While the Grignard reaction is a foundational method, modern organic synthesis has introduced several alternative routes, often employing catalysis to achieve higher selectivity. Asymmetric allylation reactions, for instance, use chiral catalysts to control the stereochemistry of the resulting alcohol. wikipedia.org Methods involving the allylation of benzaldehyde (B42025) with organometallic reagents like allylboronates or allyltrichlorosilanes in the presence of chiral ligands or catalysts can produce enantiomerically enriched homoallylic alcohols. researchgate.netacs.orgnih.gov

| Synthetic Route | Reagents | Key Mechanistic Feature |

| Grignard Reaction | Cinnamaldehyde + Butylmagnesium halide | Nucleophilic 1,2-addition to the carbonyl group. organic-chemistry.orgmasterorganicchemistry.com |

| Organoboron Chemistry | Benzaldehyde + Chiral Allylboronate | Addition proceeds through a six-membered ring chair-like transition state. nih.gov |

| Keck Asymmetric Allylation | Benzaldehyde + Allylstannane | Lewis acid activation of the aldehyde by a chiral Titanium-BINOL complex. wikipedia.org |

| Organosilicon Chemistry | Benzaldehyde + Allyltrichlorosilane | Reaction catalyzed by a chiral N-oxide, likely proceeding via an associative pathway. acs.org |

Investigation of Reaction Pathways for Oxasilolane Synthesis from Allylic Alcohols

The conversion of allylic alcohols into silicon-containing heterocycles like oxasilolanes involves an initial silylation step. The mechanism of direct silylation of allylic alcohols has been a subject of detailed investigation, particularly using transition metal catalysis. A dual nickel/copper catalytic system has been shown to be effective for this transformation, and its mechanism has been elucidated through theoretical studies. organic-chemistry.org

Density Functional Theory (DFT) calculations on the Ni/Cu-catalyzed silylation of allylic alcohols reveal a multi-step catalytic cycle: bohrium.com

Initialization: The reactants, including the allylic alcohol and a silylborane, are activated.

Oxidative Addition: This is considered the rate-determining and regioselectivity-determining step. The C-O bond of the allylic alcohol undergoes oxidative addition to the nickel catalyst. The presence of a copper co-catalyst is crucial for improving both the stability and activity of the catalyst system. bohrium.com

Transmetalation: The silyl (B83357) group is transferred from the boron or silicon source to the nickel center.

Reductive Elimination: The silyl group and the allyl fragment are coupled, leading to the formation of the C-Si bond and regenerating the active Ni(0) catalyst.

Catalyst Regeneration: The copper catalyst is regenerated in a concurrent cycle.

The regioselectivity of the silylation (i.e., whether the silyl group adds to the more or less substituted end of the allyl system) is controlled by the choice of ligand on the nickel catalyst. DFT studies have clarified that steric effects are the primary driver of this control. bohrium.com For example, less-hindered phosphine (B1218219) ligands such as triethylphosphine (B1216732) (PEt₃) favor the formation of branched allylsilanes, whereas more sterically demanding ligands lead to the linear product. organic-chemistry.orgbohrium.com

Mechanistic Understanding of Esterification Processes to Form 1-Phenylhept-1-en-3-yl Acetate (B1210297)

The formation of 1-phenylhept-1-en-3-yl acetate from 1-phenylhept-1-en-3-ol and acetic acid can be achieved through several mechanistic pathways, most notably via chemical acid catalysis (Fischer esterification) or enzymatic catalysis.

Fischer Esterification (Acid-Catalyzed) This classic method involves heating the alcohol and carboxylic acid with a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com The mechanism is a reversible sequence of protonation and nucleophilic acyl substitution steps: libretexts.org

Carbonyl Protonation: The acid catalyst protonates the carbonyl oxygen of acetic acid, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydroxyl group of 1-phenylhept-1-en-3-ol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).

Proton Transfer: A proton is transferred from the newly added alcohol oxygen to one of the original hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester product is deprotonated by a base (e.g., water or the alcohol) to regenerate the acid catalyst and yield the final ester.

Enzymatic Esterification Lipases are widely used enzymes for esterification under mild conditions. researchgate.net These enzymes often exhibit high regio- and stereoselectivity. The mechanism involves a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. stackexchange.com

Acyl-Enzyme Complex Formation: The serine hydroxyl group, activated by the other members of the catalytic triad, attacks the carbonyl carbon of acetic acid (or an activated acyl donor). This forms a tetrahedral intermediate which then collapses to release water, forming a covalent acyl-enzyme intermediate. stackexchange.com

Nucleophilic Attack by Alcohol: The 1-phenylhept-1-en-3-ol molecule then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex.

Product Release: This second nucleophilic attack forms another tetrahedral intermediate, which subsequently collapses to release the ester product (1-phenylhept-1-en-3-yl acetate) and regenerate the free enzyme. stackexchange.com Studies on the enzymatic esterification of aromatic alcohols have shown that the reaction progress is influenced by the structure of the alcohol. nih.gov

| Feature | Fischer Esterification | Enzymatic (Lipase) Esterification |

| Catalyst | Strong acid (e.g., H₂SO₄) | Enzyme (Lipase) |

| Conditions | High temperature, often excess alcohol | Mild temperature (e.g., 30-50°C) nih.gov |

| Key Intermediate | Protonated tetrahedral intermediate | Covalent acyl-enzyme intermediate stackexchange.com |

| Reversibility | Highly reversible; requires removal of water | Reversible; controlled by water activity |

| Selectivity | Low selectivity | High regio- and/or enantioselectivity |

| Mechanism Type | Nucleophilic Acyl Substitution | Biocatalytic Ping-Pong Bi-Bi |

Computational Chemistry Approaches to Reaction Mechanism Prediction and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, predicting outcomes, and understanding the origins of selectivity for the reactions described above.

For the formation of allylic alcohols , DFT calculations have been employed to model the asymmetric allylation of aldehydes. Studies on the reaction of benzaldehyde with chiral allylboronates have used DFT to optimize the structures of reactants, transition states, and products. These calculations confirmed that the reaction proceeds through a six-membered ring chair-like transition state and that the predicted product configuration from relative reaction rates matches experimental results. nih.govnih.gov

In the silylation of allylic alcohols , computational studies have been pivotal. DFT calculations on the Ni/Cu-catalyzed reaction provided a comprehensive picture of the entire catalytic cycle. bohrium.com These models were able to identify the oxidative addition of the C-O bond as the rate- and regioselectivity-determining step and explained the role of the ligand's steric properties in controlling whether a linear or branched product is formed. bohrium.comresearchgate.net

For the esterification process , DFT has been used to study the acid-catalyzed mechanism in detail. By calculating the potential energy surface for the reaction of acetic acid and an alcohol, researchers confirmed that the rate-determining step is the nucleophilic addition of the alcohol to the protonated carboxylic acid. nih.govacs.org These calculations provide quantitative data on activation energy barriers (e.g., a calculated barrier of 19.6 kcal/mol for the key transition state in ethyl acetate synthesis), offering a deeper understanding than experimental observation alone. nih.govacs.org DFT has also been used to investigate alternative pathways, such as photocatalyzed esterification, revealing that the presence of a catalyst can dramatically lower the activation barrier. researchgate.net

| Reaction Type | Computational Method | Key Insights Gained |

| Allylation of Aldehydes | DFT (B3LYP/6-31G(d,p)) | Confirmation of chair-like transition state; prediction of product stereochemistry. nih.govnih.gov |

| Allylic Silylation | DFT | Elucidation of the full Ni/Cu catalytic cycle; identification of the rate-determining step; clarification of ligand-controlled regioselectivity. bohrium.com |

| Acid-Catalyzed Esterification | DFT (B3LYP) | Identification of the rate-determining step (nucleophilic addition); calculation of activation energies. nih.govrsc.org |

| Palladium-Catalyzed Allylation | DFT (B3PW91) | Assessment of competing mechanistic pathways; analysis of ligand electronic effects on reaction feasibility. nih.gov |

These computational approaches provide a molecular-level view of reaction pathways, transition state geometries, and the energetic factors that govern reaction rate and selectivity, complementing experimental studies and guiding the development of new, more efficient synthetic methods.

Analytical Characterization Techniques for Structural Confirmation and Purity Assessment

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are paramount in elucidating the molecular structure of (E)-1-phenylhept-1-en-3-ol by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: A proton NMR spectrum for (E)-1-phenylhept-1-en-3-ol would be expected to show distinct signals corresponding to each unique proton in the molecule. Key expected signals include:

Aromatic Protons: Multiple signals in the range of 7.2-7.5 ppm, corresponding to the five protons on the phenyl group.

Vinylic Protons: Two signals for the protons on the carbon-carbon double bond (-CH=CH-). These would appear as doublets due to coupling with each other, likely in the 6.0-6.8 ppm region. The large coupling constant would be indicative of the E (trans) configuration.

Carbinol Proton: A signal corresponding to the proton on the carbon bearing the hydroxyl group (-CH(OH)-). Its chemical shift would be variable, but it would likely appear as a multiplet around 4.2-4.5 ppm, coupled to the adjacent vinylic and methylene protons.

Alkyl Protons: A series of multiplets corresponding to the four methylene (-CH₂-) groups and the terminal methyl (-CH₃) group of the butyl chain, appearing at the most upfield region of the spectrum (approx. 0.8-1.7 ppm).

Hydroxyl Proton: A broad singlet whose chemical shift can vary significantly depending on concentration and solvent.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For (E)-1-phenylhept-1-en-3-ol, thirteen distinct signals would be expected. While specific, experimentally verified data for this compound is not widely available, general chemical shift regions for the functional groups present can be predicted. nih.gov Aromatic carbons would resonate between 125-140 ppm, the vinylic carbons would appear between 120-135 ppm, the carbon bearing the hydroxyl group would be found around 70-75 ppm, and the aliphatic carbons of the butyl chain would be observed at higher field strengths, between 10-40 ppm.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds in a mixture before they are introduced into the mass spectrometer. For a purified sample of (E)-1-phenylhept-1-en-3-ol, GC-MS analysis reveals a characteristic fragmentation pattern. nih.gov The molecular ion peak [M]⁺ would be expected at an m/z of 190, corresponding to the molecular weight of C₁₃H₁₈O. nih.gov

| Ion Type | Reported m/z Value |

| Top Peak | 133 |

| 2nd Highest Peak | 115 |

| 3rd Highest Peak | 105 |

| Data derived from GC-MS analysis. nih.gov |

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI+): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula. For (E)-1-phenylhept-1-en-3-ol, HRMS (ESI+) would detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The exact mass of the neutral molecule is 190.135765 g/mol . nih.gov HRMS would be able to confirm this value to within a few parts per million, unequivocally verifying the molecular formula C₁₃H₁₈O.

Chromatographic Methods for Separation and Purification (e.g., Column Chromatography)

Chromatographic techniques are essential for the separation and purification of target compounds from reaction mixtures or natural sources. Column chromatography is a widely used method for this purpose on a preparative scale.

For a molecule like (E)-1-phenylhept-1-en-3-ol, which contains both a nonpolar phenyl group and a polar hydroxyl group, silica gel column chromatography is a suitable purification method. The separation is based on the differential adsorption of compounds onto the stationary phase (silica gel) and their solubility in the mobile phase (eluent). A solvent system of low to moderate polarity, such as a mixture of ethyl acetate (B1210297) and a nonpolar solvent like hexanes or petroleum ether, would likely be effective. The optimal ratio would be determined empirically using thin-layer chromatography (TLC). For instance, a closely related compound, 1-phenylhept-3-yn-2-ol, was successfully purified using flash column chromatography with an eluent of 10% ethyl acetate in petroleum ether.

Chiral Analysis Methods for Enantiomeric and Diastereomeric Excess Determination

The structure of 1-phenylhept-1-en-3-ol contains a stereocenter at the third carbon atom (the carbon bearing the hydroxyl group). This means the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers, (R)-1-phenylhept-1-en-3-ol and (S)-1-phenylhept-1-en-3-ol.

When synthesizing such a compound, it is often desirable to produce one enantiomer in excess of the other, a property known as enantiomeric excess (e.e.). Determining this e.e. requires specialized chiral analysis methods. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique. This method employs a stationary phase that is itself chiral. The two enantiomers interact differently with this chiral stationary phase, causing them to travel through the column at different rates and thus be separated. By integrating the areas of the two resulting peaks in the chromatogram, the ratio of the enantiomers and the enantiomeric excess of the sample can be accurately quantified.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Methodologies for the Compound

The synthesis of 1-phenylhept-1-en-3-ol, the precursor alcohol to the target acetate (B1210297), can be envisioned through established organometallic additions to cinnamaldehyde (B126680). Subsequent acetylation would yield the final product. However, future research will undoubtedly focus on developing more sustainable and efficient methods.

Green Chemistry Approaches: Conventional acetylation methods often rely on reagents like acetic anhydride (B1165640), which can be hazardous. ijirset.com Greener alternatives, such as the use of ethyl acetate with solid catalysts or enzymatic processes, are highly desirable. humanjournals.com Research into solvent-free reaction conditions or the use of benign solvents like water will be a key area of investigation. ijirset.com For instance, the use of zinc acetate in acetic acid under microwave irradiation has been shown to be an effective method for N-acetylation and could be explored for O-acetylation in the synthesis of the target compound. humanjournals.com

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity under mild conditions. nih.govacs.org Lipases, for example, are widely used for the acylation and deacylation of alcohols and could be employed for the synthesis of 1-phenylhept-1-en-3-ol acetate. nih.govmdpi.com This approach not only offers a green alternative but can also be used for the kinetic resolution of the racemic alcohol precursor to yield enantiomerically pure acetate. acs.orgmdpi.com Furthermore, peroxygenases and cytochrome P450 monooxygenases have demonstrated the ability to perform allylic hydroxylations, which could be a novel route to the precursor alcohol from a simpler hydrocarbon starting material. acs.orguni-stuttgart.de

Exploration of Novel Reactivity and Transformation Pathways for the Acetate Moiety

The acetate group in an allylic position is an excellent leaving group, making the compound a prime candidate for a variety of substitution reactions.

Palladium-Catalyzed Allylic Substitution: Palladium-catalyzed allylic substitution is a powerful tool for C-C, C-N, and C-O bond formation. nih.govacs.org The reaction of 1-phenylhept-1-en-3-ol acetate with a range of nucleophiles, including carbon, nitrogen, and oxygen-based nucleophiles, can be explored to generate a diverse library of new molecules. nih.govacs.orgnih.gov The regioselectivity and stereoselectivity of these reactions can be controlled by the choice of ligands and reaction conditions, offering a versatile platform for asymmetric synthesis. nih.govacs.org Research into the use of different palladium catalysts and ligands will be crucial to control the outcome of these transformations. nih.gov

Other Transition Metal Catalysis: While palladium is the most common catalyst for allylic substitution, other transition metals like nickel and cobalt have also been shown to be effective. nih.govorganic-chemistry.org Investigating the reactivity of 1-phenylhept-1-en-3-ol acetate with these metals could lead to novel and complementary reactivity patterns. For example, nickel catalysis can be used for the borylation of allylic acetates, opening up further synthetic possibilities. organic-chemistry.org

Radical Reactions: The allylic position is also susceptible to radical substitution reactions. libretexts.orgnumberanalytics.com Exploring the radical-mediated transformations of 1-phenylhept-1-en-3-ol acetate could provide access to unique products not achievable through ionic pathways.

Expanding the Scope of Applications in Diverse Fine Chemical Synthesis and Materials Science

The potential applications of 1-phenylhept-1-en-3-ol acetate and its derivatives are vast, spanning from fine chemicals to advanced materials.

Fine Chemical Synthesis: The derivatives synthesized through the aforementioned reactivity pathways can serve as intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. numberanalytics.com The presence of both a phenyl group and a modifiable side chain makes this scaffold attractive for medicinal chemistry programs.

Materials Science: Allyl-functionalized molecules are valuable monomers and precursors in polymer chemistry. scilit.combohrium.comnih.govnih.gov The double bond in 1-phenylhept-1-en-3-ol acetate can participate in polymerization reactions, leading to the formation of polymers with potentially interesting properties. The phenyl group can enhance the thermal stability and refractive index of the resulting polymer, while the ester linkage could introduce biodegradability. nih.gov These polymers could find applications in coatings, adhesives, and biomedical materials. scilit.combohrium.comnih.govnih.gov For example, polymers with allyl functionality have been investigated for drug delivery and tissue engineering applications. scilit.combohrium.comnih.govnih.gov

Advanced Computational and Data Science Applications in Reaction Discovery and Optimization

Modern computational and data-driven approaches are revolutionizing chemical research and can be instrumental in accelerating the exploration of 1-phenylhept-1-en-3-ol acetate chemistry.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to study the mechanisms of the synthetic and transformation reactions of 1-phenylhept-1-en-3-ol acetate. rsc.orgacs.org This can provide valuable insights into reaction pathways, transition states, and the origins of selectivity, guiding experimental efforts. rsc.orgacs.org For instance, computational studies have been successfully used to elucidate the mechanism of cobalt-catalyzed allylic substitution reactions. rsc.org

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions, including catalysts, ligands, solvents, and temperatures. sigmaaldrich.comleniobio.comanalytical-sales.com This can be used to quickly identify optimal conditions for the synthesis and transformation of 1-phenylhept-1-en-3-ol acetate, significantly accelerating the research and development process. sigmaaldrich.comacs.orgacs.org HTE is particularly well-suited for optimizing palladium-catalyzed cross-coupling reactions. analytical-sales.com

Machine Learning and Artificial Intelligence: By combining computational data with experimental results from HTE, machine learning models can be developed to predict the outcomes of reactions and suggest new reaction conditions. This data-driven approach has the potential to uncover novel reactivity and identify promising applications for this and other related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.